
2-Bromo-6-fluoropyridine
Overview
Description
Chemical Identity:
2-Bromo-6-fluoropyridine (CAS: 144100-07-2) is a halogenated pyridine derivative with the molecular formula C₅H₃BrFN and a molecular weight of 175.98–175.99 g/mol . Its structure features a bromine atom at the 2-position and a fluorine atom at the 6-position on the pyridine ring, making it a versatile intermediate in pharmaceutical and materials chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2,6-dibromopyridine, which undergoes a nucleophilic substitution reaction with potassium fluoride in the presence of a phase-transfer catalyst like 18-crown-6. The reaction is carried out under vacuum at elevated temperatures (around 190°C) to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of both bromine and fluorine. Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction:
Replacement of bromine with a methoxy group:
text2-Bromo-6-fluoropyridine + NaOCH₃ → 2-Methoxy-6-fluoropyridine + NaBr
Conditions:
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings are widely employed to form carbon-carbon bonds. The bromine atom acts as a leaving group in these reactions.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids to form biaryl derivatives:
textThis compound + ArB(OH)₂ → 2-Aryl-6-fluoropyridine + B(OH)₃
Typical Conditions:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Na₂CO₃
-
Solvent: THF or toluene
-
Yield: 60–85%
Stille Coupling
Reaction with organostannanes:
textThis compound + R₃Sn-Ar → 2-Ar-6-fluoropyridine + R₃SnBr
Conditions:
-
Catalyst: Pd(PPh₃)₄
-
Solvent: DMF or DME
-
Yield: 70–90%
Halogen Exchange Reactions
Fluorine at the 6-position can participate in halogen exchange under specific conditions, though this is less common due to fluorine’s strong bond with carbon.
Example:
Conversion to 6-chloro derivative using PCl₅:
textThis compound + PCl₅ → 2-Bromo-6-chloropyridine + PF₃
Conditions:
-
Temperature: 120–150°C
-
Yield: ~50% (limited by competing side reactions)
Functionalization via Directed Metallation
The fluorine atom directs metallation at specific positions, enabling further functionalization.
Example:
Lithiation at the 3-position using LDA:
textThis compound + LDA → 3-Lithio-2-bromo-6-fluoropyridine
Subsequent Quenching:
-
Electrophiles (e.g., DMF, CO₂) yield aldehydes or carboxylic acids at the 3-position
Nucleophilic Aromatic Substitution (SNAr)
-
Mechanism:
-
Selectivity:
Reactions occur preferentially at the 2-position due to bromine’s stronger electron-withdrawing effect compared to fluorine .
Comparative Reaction Data
Reaction Type | Reagents/Conditions | Major Product | Yield |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, THF | 2-Aryl-6-fluoropyridine | 60–85% |
Methoxylation | NaOCH₃, DMF, 80°C | 2-Methoxy-6-fluoropyridine | ~75% |
Directed Lithiation | LDA, THF, -78°C | 3-Substituted derivatives | 50–70% |
Stability and Handling Considerations
-
Thermal Stability: Stable up to 150°C; decomposes at higher temperatures .
-
Light Sensitivity: Prolonged exposure to UV light may lead to debromination .
This compound’s versatility in cross-coupling and substitution reactions makes it indispensable in pharmaceutical and materials science research. Future studies could explore its use in catalytic asymmetric synthesis or polymer chemistry.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : CHBrFN
- Molecular Weight : 175.99 g/mol
- Melting Point : 30-32 °C
- Boiling Point : 162-164 °C
Synthetic Routes
The synthesis of 2-Bromo-6-fluoropyridine typically involves halogenation reactions. A common method includes:
- Starting Material : 2,6-Dibromopyridine
- Reagent : Potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6).
- Conditions : Conducted under vacuum at elevated temperatures (~190 °C).
This method allows for the selective introduction of fluorine at the 6-position while maintaining bromine at the 2-position, crucial for its reactivity in further synthetic applications.
Organic Synthesis
This compound is primarily used as a building block in organic synthesis:
- Pharmaceuticals : It serves as a precursor in the synthesis of various drugs targeting specific biological pathways. For instance, it plays a role in synthesizing NVP-2, a selective CDK9 inhibitor, through nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions .
- Agrochemicals : The compound is also utilized in developing agrochemical products due to its ability to form stable carbon-carbon bonds.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as an inhibitor of cytochrome P450 enzymes. This interaction can significantly alter the metabolism of other drugs, highlighting its importance in pharmacology and drug development.
Material Science
The compound is employed in producing materials with specific electronic or optical properties. Its unique halogenated structure allows for tailored modifications that enhance material performance in electronic applications.
Case Study: Synthesis of NVP-2
In a detailed study on the synthesis of NVP-2, researchers utilized this compound as a key intermediate. The synthetic route involved:
- Nucleophilic Substitution : Reaction with a pyrrolidine derivative synthesized from malononitrile.
- Suzuki-Miyaura Reaction : Coupling with (5-chloro-2-fluoropyridin-4-yl)boronic acid to form an essential intermediate.
This method demonstrated high efficiency and selectivity, underscoring the compound's utility in complex drug synthesis .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on derivatives of this compound using HeLa cells. Results indicated that while cytotoxicity increased with higher concentrations, cell viability remained above 85% at lower doses (256 µg/mL), suggesting a favorable therapeutic index for potential drug candidates derived from this compound .
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoropyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. In cross-coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination steps to form the final product .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Molecular and Physical Properties
The table below summarizes key properties of 2-bromo-6-fluoropyridine and its analogs:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
This compound | 144100-07-2 | C₅H₃BrFN | 175.98–175.99 | Br (2-position), F (6-position) |
2-Bromo-4-fluoropyridine | 357927-50-5 | C₅H₃BrFN | 175.99 | Br (2-position), F (4-position) |
2-Bromo-5-fluoropyridine | 41404-58-4 | C₅H₃BrFN | 175.99 | Br (2-position), F (5-position) |
2-Bromo-6-(trifluoromethyl)pyridine | 5751-20-2 | C₆H₃BrF₃N | 239.99 | Br (2-position), CF₃ (6-position) |
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | 1159512-36-3 | C₆H₂BrF₄N | 273.98 | Br (3-position), F (2-position), CF₃ (6-position) |
2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 172.02 | Br (2-position), CH₃ (3-position) |
Key Observations :
- Halogen Position : The position of bromine and fluorine significantly impacts reactivity. For example, 2-bromo-4-fluoropyridine and 2-bromo-5-fluoropyridine share the same molecular weight but differ in electronic effects due to fluorine placement .
- Substituent Effects : The trifluoromethyl group in 2-bromo-6-(trifluoromethyl)pyridine increases steric bulk and electron-withdrawing properties compared to fluorine .
Cross-Coupling Reactions
- This compound : Achieves 86–95% yields in Suzuki-Miyaura reactions with potassium aryltrifluoroborates under Pd/C catalysis .
- 2-Bromo-3-methylpyridine : Used in nickel-catalyzed reductive coupling to synthesize dimethylbipyridines, a process less efficient with fluorinated analogs .
- 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine: Limited data, but its trifluoromethyl group may enhance stability in nucleophilic substitutions .
Biological Activity
2-Bromo-6-fluoropyridine (C₅H₃BrFN) is a halogenated pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. The compound's structure, featuring bromine and fluorine substituents at the 2 and 6 positions of the pyridine ring, contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₅H₃BrFN
- Molecular Weight : 175.99 g/mol
- Melting Point : 30-32 °C
- Boiling Point : 162-164 °C
Mechanisms of Biological Activity
This compound exhibits its biological effects primarily through interactions with enzymes and receptors. Key mechanisms include:
- Cytochrome P450 Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, making it significant in drug development contexts.
- Antimicrobial and Anticancer Properties : Research indicates that derivatives of this compound may possess antimicrobial and anticancer properties, suggesting potential therapeutic applications in treating infections and cancer.
Table 1: Summary of Biological Activities
Case Study: Inhibition of CYP1A2
A study demonstrated that this compound significantly inhibits CYP1A2 activity in vitro. The inhibition was characterized by dose-dependent responses, indicating that careful consideration is needed when co-administering drugs metabolized by this enzyme. The implications for drug interactions are critical, particularly in polypharmacy scenarios.
Case Study: Anticancer Activity
Another research effort investigated the anticancer properties of this compound derivatives. These studies revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. Further exploration into structure-activity relationships (SAR) revealed that modifications to the halogenation pattern could enhance biological efficacy.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds. For instance:
Compound Name | CAS Number | Similarity Index | Notable Differences |
---|---|---|---|
2-Bromo-6-fluoro-4-methylpyridine | 180608-37-1 | 0.88 | Different methyl substitution affecting reactivity |
2-Bromo-6-chloropyridine | N/A | N/A | Chlorine may result in different binding affinities |
5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | 40273-45-8 | 0.74 | Different heterocyclic structure influencing activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-6-fluoropyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves halogenation or coupling reactions. For example, nickel-catalyzed reductive coupling of halomethylpyridines (e.g., 2-chloro-6-fluoropyridine) with bromine sources can yield bromo-fluoropyridines . Reaction conditions such as solvent polarity (e.g., chlorinated solvents), temperature (80–120°C), and catalyst loading (5–10 mol%) significantly impact yield. Lower temperatures may reduce side reactions like dehalogenation, while excess bromine can improve substitution efficiency. Optimization via Design of Experiments (DoE) is recommended to balance these factors.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H/ <sup>13</sup>C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine rings).
- <sup>19</sup>F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 175.99 (C5H3BrFN) validate purity .
- IR Spectroscopy : Absorbance bands near 600–800 cm<sup>-1</sup> indicate C-Br stretching.
Advanced Research Questions
Q. How can this compound serve as a precursor for heterocyclic ligands in catalysis?
- Methodological Answer : This compound is a versatile building block for synthesizing bipyridine ligands. For instance, coupling with methylpyridines via nickel-catalyzed reductive dimerization produces 6,6'-difluoro-2,2'-bipyridines, which act as ligands in ethylene oligomerization catalysts . Advanced applications involve modifying steric/electronic properties by introducing electron-withdrawing groups (e.g., -CF3) to enhance catalytic activity in cross-coupling reactions .
Q. How can researchers resolve contradictions in reported synthesis yields of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in halogen exchange efficiency or competing side reactions. To address this:
- Parameter Screening : Use high-throughput experimentation (HTE) to test bromine sources (e.g., NBS vs. Br2).
- Analytical Validation : Employ HPLC-MS to quantify byproducts (e.g., dehalogenated pyridines).
- Computational Modeling : DFT calculations can predict reaction pathways and transition states to identify optimal conditions .
Q. What strategies improve regioselectivity in functionalizing this compound for drug discovery?
- Methodological Answer : Regioselective Suzuki-Miyaura coupling at the bromine site can be enhanced using Pd(PPh3)4 catalysts and boronic acids with electron-donating groups. Fluorine’s ortho-directing effect facilitates selective substitution, while microwave-assisted synthesis reduces reaction times (from 24h to 2h) .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist about the stability of this compound under acidic conditions?
- Methodological Answer : Stability variations may stem from trace impurities (e.g., moisture) or storage conditions. To validate:
Properties
IUPAC Name |
2-bromo-6-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932219 | |
Record name | 2-Bromo-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144100-07-2 | |
Record name | 2-Bromo-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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